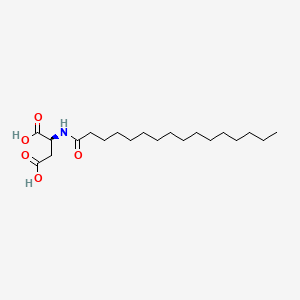![molecular formula C20H24N10O13P2 B8054964 2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-3H-purin-6-one](/img/structure/B8054964.png)
2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-3H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with PubChem 2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[1321cGAMP disodium salt . It is a potent STING (Stimulator of Interferon Genes) agonist, which plays a crucial role in the immune response by triggering the production of interferons in response to cytosolic DNA . This compound has a molecular weight of 674.4 Da and a molecular formula of C20H24N10O13P2 .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for cGAMP disodium salt are not explicitly detailed in public sources. it is typically produced under stringent conditions to ensure high purity (>98%) and effectiveness .
化学反応の分析
Types of Reactions
cGAMP disodium salt primarily undergoes biochemical reactions rather than traditional chemical reactions like oxidation or reduction. It acts as a second messenger in the immune response, triggering the production of interferons .
Common Reagents and Conditions
The compound is active in vitro at a concentration of 10 nM in mouse cells . It is stable under desiccating conditions and can be stored for up to 12 months .
Major Products Formed
The major product formed from the biochemical activity of cGAMP disodium salt is interferon, which is a critical component of the immune response .
科学的研究の応用
cGAMP disodium salt is extensively used in scientific research due to its role as a STING agonist. Its applications include:
Immunology: Used to study the immune response and the production of interferons in response to cytosolic DNA.
Cancer Research: Investigated for its potential in cancer immunotherapy by enhancing the body’s immune response against cancer cells.
Virology: Used to understand the mechanisms of viral infections and the body’s defense mechanisms.
Drug Development: Employed in the development of new therapeutic agents targeting the STING pathway.
作用機序
cGAMP disodium salt exerts its effects by binding to the STING receptor, which is located in the endoplasmic reticulum of cells . Upon binding, it triggers a signaling cascade that leads to the production of interferons and other cytokines, which are essential for the immune response . The molecular targets involved include the STING receptor and downstream signaling molecules such as TBK1 and IRF3 .
類似化合物との比較
Similar Compounds
c-di-AMP: Similar to cGAMP, it activates the STING pathway but has distinct biological effects.
2’3’-cGAMP: A naturally occurring isomer of cGAMP with similar but not identical activity.
Uniqueness
cGAMP disodium salt is unique due to its high potency as a STING agonist and its effectiveness at very low concentrations (10 nM in mouse cells) . This makes it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRILCFTWUCUKJR-INFSMZHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O13P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-[[(E)-2-[[(2S)-1-[(3R,4R,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B8054890.png)



![2-hydroxy-5,6-dimethoxy-3-[(E,2S)-2-methylhex-4-enoyl]-1H-pyridin-4-one](/img/structure/B8054935.png)




![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8054961.png)


![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B8054985.png)
